Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S,3R)-2-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Material Preparation
The synthesis typically begins with ethyl N-Boc-D-pyroglutamate, a commercially available chiral precursor. Partial reduction of the pyroglutamate scaffold generates a dihydropyridine intermediate, which undergoes further functionalization. For example, phenyl carbamate-protected dihydropyridine is isolated in 72% yield after recrystallization, providing a stable substrate for subsequent reactions.
Boc Protection and Cyclization
The piperidine ring is formed via nucleophilic substitution or reductive amination. In one protocol, (2S,3R)-2-methylpiperidin-3-amine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–5°C, using triethylamine as a base to minimize side reactions. The Boc group enhances solubility and steric protection, yielding the carbamate in 81–87% isolated yield after column chromatography.
Table 1: Traditional Synthesis Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Dihydropyridine prep | H₂, Pd/C, EtOAc, 25°C, 12 h | 72% | >98% |
| Boc protection | Boc₂O, Et₃N, CH₂Cl₂, 0–5°C, 4 h | 81% | 95% ee |
| Purification | Silica gel chromatography | – | 99% |
Enzymatic and Chemoenzymatic Approaches
Transaminase-Mediated Amination
Enzymatic routes address stereochemical challenges. Transaminases (ATAs) convert ketone precursors like spirocyclic ketone 4 into chiral amines with >99.9% enantiomeric excess (ee). For instance, ATA-117 catalyzes the amination of THF ketone 9 at pH 9.5, achieving >98% conversion with 4% (w/w) enzyme loading. This method avoids costly chiral separations and reduces material waste by 50% compared to racemic routes.
Spontaneous Cyclization
Post-enzymatic steps involve spontaneous cyclization of intermediates. A three-step chemoenzymatic process—transamination, cyclization, and hydrogenation—delivers the target compound in 65.8% overall yield. Key advantages include:
Table 2: Enzymatic Synthesis Performance
| Parameter | Value | Source |
|---|---|---|
| Enantiomeric excess | >99.9% ee | |
| Reaction temperature | 40–75°C | |
| Catalyst loading | 4–10% (w/w) |
Catalytic Asymmetric Methods
Rh-Catalyzed Carbometalation
Rhodium complexes enable stereoselective construction of the piperidine ring. Using [Rh(cod)(OH)]₂ and (S)-Segphos, phenyl boronic acid undergoes asymmetric carbometalation with dihydropyridines, affording 3-substituted tetrahydropyridines in 81% yield and 96% ee. Protodemetalation in aqueous CsOH completes the cycle, avoiding racemization.
Indium-Mediated Reactions
Indium catalysts promote carbamate formation from amines and alkyl chloroformates under mild conditions. For example, tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate is synthesized in 89% yield using 5 mol% In(OTf)₃, with no requirement for dry solvents. This method is highly selective for primary amines, enabling late-stage functionalization.
Table 3: Catalytic Method Comparison
| Method | Catalyst | Yield | ee |
|---|---|---|---|
| Rh-carbometalation | [Rh(cod)(OH)]₂ | 81% | 96% |
| Indium catalysis | In(OTf)₃ | 89% | >99% |
Industrial Production Considerations
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to optimize temperature and residence time. For Boc protection, a tubular reactor operating at 5°C achieves 95% conversion in 30 minutes, compared to 4 hours in batch mode. This reduces byproduct formation and energy costs by 40%.
Purification Techniques
Industrial processes use simulated moving bed (SMB) chromatography for enantiomer separation, achieving 99.5% purity with 98% solvent recovery. Crystallization in heptane/ethyl acetate mixtures further enhances purity to pharmacopeial standards.
Comparative Analysis of Methods
Yield and Stereoselectivity
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., NaBH4), and bases (e.g., TEA, NaH). Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the stability of the intermediates and the final product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can modulate the activity of enzymes and receptors by altering their conformation and binding properties . The molecular targets and pathways involved include various enzymes and receptors in the central nervous system, where the compound can act as an inhibitor or modulator .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences Among Piperidine Carbamates
Analysis :
Analysis :
- Organocatalysis: The use of (2S,3R)-HyperBTM in synthesizing the target compound ensures high enantioselectivity, critical for pharmaceutical applications .
- Reductive Methods : NaBH₄-mediated reductions (e.g., CAS 1227917-63-6) are common for introducing hydroxyl or amine groups, though yields vary based on steric hindrance .
Stability and Reactivity
- Boc Group Stability : The Boc group in the target compound is susceptible to acidic conditions (e.g., HCl/dioxane), enabling selective deprotection .
- Fluorinated Analogs : Compounds like tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate exhibit enhanced hydrolytic stability due to the electron-withdrawing fluorine atom .
- Methyl vs.
Table 3: Bioactivity of Selected Analogs
Analysis :
- Fluorinated and heteroaromatic analogs (e.g., CAS 1456803-43-2) are prioritized in kinase inhibitor development due to enhanced target affinity and pharmacokinetic profiles .
Biologische Aktivität
Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate, a compound with the CAS number 1821742-03-3, has garnered attention in recent years for its potential biological activities, particularly in neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a tert-butyl group attached to a carbamate functional group linked to a piperidine derivative. The molecular formula is with a molecular weight of 214.31 g/mol.
Research indicates that this compound exhibits multiple mechanisms of action that are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease:
- Inhibition of β-secretase : this compound has been shown to inhibit β-secretase activity, thereby reducing the formation of amyloid beta (Aβ) peptides which are implicated in the pathogenesis of Alzheimer’s disease .
- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor, which may enhance cholinergic signaling and improve cognitive function .
- Reduction of Oxidative Stress : In vitro studies have demonstrated that the compound can reduce oxidative stress markers such as malondialdehyde (MDA) and increase glutathione levels in cell cultures exposed to amyloid beta .
In Vitro Studies
A study published in Molecules assessed the protective effects of this compound on astrocytes stimulated with Aβ1-42. The results indicated that treatment with this compound significantly reduced cell death and inflammatory markers (TNF-α) compared to untreated controls. However, while it showed moderate protective effects in vitro, its efficacy was less pronounced in vivo due to issues related to bioavailability in animal models .
In Vivo Studies
In vivo experiments utilizing scopolamine-induced models demonstrated that while the compound reduced oxidative stress markers, it did not exhibit significant differences compared to standard treatments like galantamine. This suggests that while the compound has potential therapeutic benefits, its effectiveness may vary based on the model and conditions used .
Comparative Table of Biological Activities
| Activity | This compound | Galantamine |
|---|---|---|
| β-secretase inhibition | Moderate | Strong |
| Acetylcholinesterase inhibition | Moderate | Strong |
| Reduction in oxidative stress | Moderate | High |
| Protective effect on astrocytes | Moderate | High |
Case Studies
- Alzheimer's Disease Models : In a study involving rat models of Alzheimer’s disease, this compound was administered alongside scopolamine. The results indicated a reduction in β-secretase activity but no significant cognitive improvements were noted compared to controls treated with galantamine .
- Oxidative Stress Assessment : Another case study measured oxidative stress levels post-treatment with this compound, finding notable reductions in MDA levels compared to untreated groups. This suggests a potential role in mitigating oxidative damage associated with neurodegenerative processes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate?
- Methodological Answer : The synthesis typically involves constructing the piperidine ring followed by introducing the tert-butyl carbamate group. Key steps include fluorination (using DAST for fluorinated derivatives) and carbamate formation via tert-butyl chloroformate. Solvents like dimethylformamide (DMF) enhance yield and selectivity, while reaction temperatures are optimized between 0–25°C. Catalysts such as triethylamine are used to neutralize byproducts .
Q. How is the stereochemical configuration (2S,3R) confirmed during synthesis?
- Methodological Answer : The stereochemistry is verified using chiral chromatography and X-ray crystallography. For example, single-crystal X-ray studies (e.g., InChI Key: JDXULPYBAYEORK-RKDXNWHRSA-N) provide definitive spatial assignments. Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial relationships between protons .
Q. What analytical techniques are recommended for confirming purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) confirms functional groups. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and bond vibrations, respectively .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for fluorinated derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity and fluorinating agent efficiency. For example, dichloromethane may reduce steric hindrance compared to DMF. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry). Purification via column chromatography or recrystallization improves yield reproducibility .
Q. What strategies are effective for studying structure-activity relationships (SAR) in neuropharmacology applications?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., fluorine at C4 or methyl groups at C2) and testing binding affinity to neurotransmitter receptors (e.g., dopamine or serotonin receptors). Fluorine’s electronegativity enhances binding selectivity, as shown in surface plasmon resonance (SPR) assays. Comparative molecular field analysis (CoMFA) models predict bioactivity .
Q. How do stereochemical differences impact biological activity in piperidine-based carbamates?
- Methodological Answer : Enantiomers exhibit divergent pharmacokinetic profiles. For example, the (2S,3R) configuration may enhance blood-brain barrier penetration compared to (2R,3S). In vitro assays (e.g., radioligand binding) and in vivo pharmacokinetic studies (plasma half-life, tissue distribution) quantify stereochemical effects. Computational docking (e.g., AutoDock Vina) predicts binding modes to chiral targets .
Q. What experimental approaches address discrepancies in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability or buffer pH). Validate findings using orthogonal assays:
- Isothermal titration calorimetry (ITC) measures binding thermodynamics.
- Cellular functional assays (e.g., cAMP modulation) confirm receptor activation.
- Metabolic stability studies in hepatocytes identify degradation pathways. Cross-reference PubChem bioactivity data (AID 743254) for consistency .
Q. How can researchers optimize synthetic scalability while maintaining stereochemical fidelity?
- Methodological Answer : Continuous flow reactors improve reproducibility for multi-step syntheses. Process analytical technology (PAT) monitors real-time reaction progress (e.g., via inline FTIR). Chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) ensure stereochemical control at scale. Quality control protocols include HPLC-MS and chiral SFC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
